molecular formula C22H27BrN2O2 B11555935 3-Bromo-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide

3-Bromo-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11555935
M. Wt: 431.4 g/mol
InChI Key: RREPUIFEHNNWOZ-JJIBRWJFSA-N
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Description

3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide is an organic compound with the molecular formula C22H27BrN2O2. It is a derivative of benzohydrazide, featuring a bromine atom and an octyloxy group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 3-bromobenzohydrazide with 2-(octyloxy)benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Scientific Research Applications

3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide
  • 3-Bromo-N’-[(E)-[2-(decyloxy)phenyl]methylidene]benzohydrazide

Uniqueness

3-Bromo-N’-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of a bromine atom and an octyloxy group attached to the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

Molecular Formula

C22H27BrN2O2

Molecular Weight

431.4 g/mol

IUPAC Name

3-bromo-N-[(E)-(2-octoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H27BrN2O2/c1-2-3-4-5-6-9-15-27-21-14-8-7-11-19(21)17-24-25-22(26)18-12-10-13-20(23)16-18/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,25,26)/b24-17+

InChI Key

RREPUIFEHNNWOZ-JJIBRWJFSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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